Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

urease inhibition enzyme assay structure-activity relationship

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing an ethyl acetate moiety at the N3 position and an ethyl group at the C2 position of the heterocyclic core. With a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and a calculated LogP of 1.52, this compound occupies a distinct physicochemical niche among quinazolinone acetate esters.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 216596-59-7
Cat. No. B2994585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
CAS216596-59-7
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)OCC
InChIInChI=1S/C14H16N2O3/c1-3-12-15-11-8-6-5-7-10(11)14(18)16(12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyWBZIOAYALJLUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7): Core Identity and Class Positioning for Procurement Decisions


Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing an ethyl acetate moiety at the N3 position and an ethyl group at the C2 position of the heterocyclic core [1]. With a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and a calculated LogP of 1.52, this compound occupies a distinct physicochemical niche among quinazolinone acetate esters . It is commercially available from multiple suppliers at purities of 95–98%, typically at the gram-to-kilogram scale, and is primarily employed as a versatile synthetic intermediate for constructing biologically active quinazolinone hybrid molecules rather than as an end-use active pharmaceutical ingredient .

Why In-Class Quinazolinone Acetate Esters Cannot Be Interchanged: The Quantifiable Impact of the 2-Ethyl Substituent on Physicochemical and Biological Profiles


Quinazolinone acetate esters sharing the N3-ethyl acetate moiety are not functionally interchangeable because the nature of the C2 substituent profoundly modulates lipophilicity and target-binding affinity [1]. The 2-ethyl group present in CAS 216596-59-7 delivers a calculated LogP of 1.52, compared to 0.96 for the des-ethyl (2-H) analog (CAS 16347-69-6) and 1.27 for the 2-methyl analog (CAS 40889-43-8), representing a ΔLogP of +0.56 and +0.25, respectively . This incremental lipophilicity directly influences membrane permeability and passive distribution, making the 2-ethyl derivative the most lipophilic among the common N3-acetate congeners. Furthermore, in a head-to-head urease inhibition assay conducted under identical conditions, the 2-ethyl compound exhibited an IC₅₀ of 14,500 nM, approximately 2.8-fold weaker than the 2-H analog (IC₅₀ = 5,110 nM) [2]. This demonstrates that the C2 substituent is not merely a passive structural feature; it actively tunes both physicochemical behavior and pharmacodynamic output, rendering simple analog substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7) Against Closest Analogs


Urease Inhibition Potency: 2.8-Fold Weaker Than the Des-Ethyl (2-H) Analog, Enabling Tunable Target Engagement

In direct head-to-head comparison using bacterial urease inhibition assays, ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7) exhibits an IC₅₀ of 14,500 nM (14.5 µM), which is approximately 2.84-fold less potent than its closest structural analog, ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (CAS 16347-69-6, the 2-H analog), which shows an IC₅₀ of 5,110 nM (5.11 µM) [1][2]. For class-level context, the standard urease inhibitor thiourea displays an IC₅₀ of approximately 21,860 nM (21.86 µM) [3], placing both quinazolinone acetates within a therapeutically relevant potency range while demonstrating that the 2-ethyl substituent confers a distinct, intermediate inhibitory profile.

urease inhibition enzyme assay structure-activity relationship

Lipophilicity (LogP) Differentiation: A 58% Increase Over the Des-Ethyl Analog Governs Membrane Permeability and Compound Partitioning

Calculated LogP values for three N3-ethyl acetate quinazolinone congeners reveal a clear structure-lipophilicity trend . The 2-ethyl-substituted target compound (CAS 216596-59-7) has a LogP of 1.52, the 2-methyl analog (CAS 40889-43-8) has a LogP of 1.27, and the 2-H analog (CAS 16347-69-6) has a LogP of 0.96. This represents a ΔLogP of +0.56 (58% increase) between the 2-ethyl and 2-H forms, and ΔLogP of +0.25 (20% increase) between the 2-ethyl and 2-methyl forms.

physicochemical profiling lipophilicity drug-likeness

Synthetic Accessibility and Yield: A Reproducible 65% Yield with Full Spectroscopic Characterization for Scale-Up Reliability

The compound is synthesized via N-alkylation of 2-ethylquinazolin-4(3H)-one (1) with ethyl bromoacetate in anhydrous acetone using K₂CO₃ as base at room temperature over 3 hours, affording a consistent 65% isolated yield after recrystallization from ethanol/water (3:2), with a melting point of 124–126°C [1]. The product is fully characterized by IR (C=O at 1671 cm⁻¹), ¹H NMR, and ¹³C NMR spectroscopy. This well-documented, single-step procedure contrasts with some related analogs that may require multi-step sequences or chromatographic purification, thereby reducing procurement risk and enabling straightforward in-house scale-up.

synthetic chemistry process development building block procurement

Validated Utility as a Precursor for Urease Inhibitor Hybrid Molecules: Demonstrated Conversion to Bioactive Acetohydrazide Derivatives

The target compound serves as the key intermediate (compound 3) in a published synthetic route to a series of quinazolinone-coumarin, quinazolinone-furan, and quinazolinone-triazole hybrid molecules with potent urease inhibitory activity (IC₅₀ range: 1.26–7.35 µg/mL) [1]. The ethyl ester is converted to the corresponding acetohydrazide (compound 4) via reaction with hydrazine monohydrate, which then undergoes further elaboration to generate the bioactive hybrids. These final hybrid compounds significantly outperform both the parent ester and the standard inhibitors acetohydroxamic acid (IC₅₀ = 21.05 µg/mL) and thiourea (IC₅₀ = 15.08 µg/mL), demonstrating the value of this compound as a gateway building block for generating high-potency urease inhibitors [1].

medicinal chemistry hybrid molecule design urease inhibitor development

Molecular Weight and Exact Mass Differentiation: 12% Heavier Than the Des-Ethyl Analog, Impacting Dosing and Pharmacokinetic Calculations

The 2-ethyl substituent adds 28.05 Da to the molecular weight relative to the 2-H analog (CAS 16347-69-6; MW = 232.24 g/mol), yielding a molecular weight of 260.29 g/mol for the target compound . The exact monoisotopic mass is 260.11600 Da. The 2-methyl analog (CAS 40889-43-8; MW = 246.26 g/mol) sits at an intermediate weight. While both the 2-ethyl and 2-methyl compounds share the same polar surface area (PSA = 61.19 Ų) as the 2-H analog, the incremental molecular weight of the 2-ethyl derivative contributes to its higher LogP and may influence passive permeability, tissue distribution volume, and molar dosing calculations in preclinical development.

molecular properties pharmacokinetics formulation development

Optimal Application Scenarios for Ethyl 2-[2-Ethyl-4-oxo-3(4H)-quinazolinyl]acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Urease Inhibitor Hybrid Library Synthesis

The ethyl acetate handle of CAS 216596-59-7 enables direct conversion to the corresponding acetohydrazide, which serves as a versatile intermediate for constructing quinazolinone-based hybrid molecules incorporating coumarin, furan, triazole, or thiadiazole moieties [1]. The resulting hybrids have demonstrated urease IC₅₀ values as low as 1.26 µg/mL, outperforming standard inhibitors acetohydroxamic acid (21.05 µg/mL) and thiourea (15.08 µg/mL) by over 12-fold [1]. The compound's intermediate intrinsic urease inhibitory activity (IC₅₀ = 14.5 µM) [2] makes it a suitable starting scaffold for fragment-based or structure-guided optimization where both potency enhancement and physicochemical tuning are desired.

Structure-Activity Relationship (SAR) Studies on C2 Substituent Effects

The 2-ethyl substituent confers a LogP of 1.52, which is 0.56 units higher than the 2-H analog (LogP = 0.96) . This quantifiable difference makes CAS 216596-59-7 the reference compound of choice for SAR campaigns investigating the impact of C2 alkyl chain length on lipophilicity-driven pharmacokinetic properties such as membrane permeability, plasma protein binding, and volume of distribution. The available 2-methyl (LogP = 1.27) and 2-H (LogP = 0.96) analogs provide a three-point calibration series for establishing quantitative structure-property relationships.

Process Chemistry: Scalable Intermediate for Downstream Derivatization

The published synthetic protocol achieves a 65% yield using inexpensive reagents (ethyl bromoacetate, K₂CO₃, acetone) under mild conditions (room temperature, 3 hours) with simple aqueous precipitation workup, avoiding chromatographic purification [1]. The product is a well-characterized crystalline solid (mp 124–126°C) with full spectroscopic assignment. This straightforward, scalable synthesis reduces procurement risk for process chemistry groups requiring multi-gram to kilogram quantities of a reliable quinazolinone building block for downstream derivatization or library production.

Anti-Infective Drug Discovery: H. pylori and Antiulcer Programs

Given the established link between urease activity and Helicobacter pylori virulence, the moderate urease inhibitory profile of this compound (IC₅₀ = 14.5 µM, approximately 1.5-fold more potent than thiourea at 21.86 µM) [2][3] positions it as a viable starting point for anti-H. pylori or antiulcer drug discovery programs. Its higher lipophilicity relative to the 2-H analog may enhance gastric mucosal penetration, a critical parameter for targeting H. pylori colonizing the gastric epithelium.

Quote Request

Request a Quote for ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.